molecular formula C17H18N2O2 B11785448 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole

2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11785448
M. Wt: 282.34 g/mol
InChI Key: WPESLPHUYZVYAV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative designed for anticancer research and drug discovery. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its structural similarity to purine bases, which facilitates interaction with biological targets like enzymes and DNA . The specific 2,4-dimethoxyphenyl substitution at the 2-position is a critical pharmacophore, as electron-donating groups like methoxy are associated with enhanced cytotoxic activity . Furthermore, the dimethyl substitutions at the 5 and 7 positions are strategic modifications intended to fine-tune the molecule's lipophilicity, electronic distribution, and overall binding affinity, potentially leading to improved potency and selectivity . Benzimidazole derivatives are investigated for their ability to inhibit key cancer-related targets, including topoisomerase enzymes and vascular endothelial growth factor receptor (VEGFR) . They are also studied for their capacity to induce apoptosis and cause cell cycle arrest in various cancer cell lines . This molecule serves as a valuable chemical tool for researchers exploring the structure-activity relationships of novel anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C17H18N2O2/c1-10-7-11(2)16-14(8-10)18-17(19-16)13-6-5-12(20-3)9-15(13)21-4/h5-9H,1-4H3,(H,18,19)

InChI Key

WPESLPHUYZVYAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of Diamine Intermediates

The process begins with the preparation of N-substituted piperazinyl phenylenediamine intermediates. For example, 4-(4-methylpiperazin-1-yl)-1,2-phenylenediamine is synthesized via nucleophilic substitution of 5-chloro-2-nitroacetanilide with N-methylpiperazine in dimethyl sulfoxide (DMSO) at 120°C. Catalytic hydrogenation using Pd/C under 40 psi H₂ pressure reduces nitro groups to amines, yielding the diamine intermediate with >90% purity.

Cyclocondensation with Aldehydes

The diamine intermediate reacts with 2,4-dimethoxybenzaldehyde in ethanol under reflux conditions. Na₂S₂O₅ facilitates the formation of a bisulfite adduct with the aldehyde, enabling nucleophilic attack by the diamine’s amino groups. The reaction proceeds via a Schiff base intermediate, followed by cyclization to form the benzimidazole core. Purification via silica gel chromatography (EtOAc/hexane) yields the target compound in 62–72% isolated yield.

Key Advantages :

  • Scalability for multigram synthesis.

  • Compatibility with electron-donating and withdrawing substituents on the aldehyde.

Dehydrative Cyclization with Triphenylphosphine Reagents

An alternative method employs dehydrative cyclization of urea precursors using dichloro triphenylphosphine (Ph₃PCl₂) or dibromo triphenylphosphine (Ph₃PBr₂). This route is advantageous for industrial applications due to simplified workup procedures.

Urea Intermediate Preparation

2-(N-Boc-amino)-4-methylphenyl urea is synthesized by reacting 4-methyl-1,2-phenylenediamine with Boc-protected isocyanate. The urea derivative is isolated in 85% yield after recrystallization from dichloromethane.

Cyclization and Deprotection

The urea intermediate undergoes cyclization in anhydrous tetrahydrofuran (THF) at -10°C with Ph₃PCl₂ (1.2 equiv) and triethylamine (3 equiv). The reaction generates the benzimidazole ring via intramolecular dehydration, followed by Boc deprotection using trifluoroacetic acid (TFA). This method achieves a 58–65% overall yield, with fewer by-products compared to classical acid-catalyzed approaches.

Limitations :

  • Requires anhydrous conditions and low temperatures.

  • Higher reagent costs due to stoichiometric phosphine usage.

Solvent and Catalytic System Variations

Recent advancements explore polar aprotic solvents like dimethylformamide (DMF) and coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

DMF-Mediated Synthesis

In DMF, 3,4-diaminotoluene reacts with 2,4-dimethoxybenzaldehyde under aerobic oxidation conditions. The solvent’s high polarity accelerates imine formation, reducing reaction time to 3–4 hours. Post-reaction, the mixture is poured into ice water, precipitating the crude product, which is recrystallized from methanol to achieve 70–75% purity.

Catalytic Reductive Cyclization

A hybrid approach uses Ni–Al alloy in 75% formic acid to reduce nitro intermediates prior to cyclization. This stepwise method minimizes overoxidation side reactions, improving yield to 78–82% for electron-rich aldehydes.

Comparative Analysis of Synthetic Methods

Method Reagents Solvent Temperature Yield Purity
Na₂S₂O₅ condensationNa₂S₂O₅, EtOHEthanolReflux62–72%>95%
Ph₃PCl₂ cyclizationPh₃PCl₂, TEATHF-10°C58–65%90–93%
DMF-mediatedTBTU, DIPEADMFRT70–75%88–90%

Optimization Strategies and Challenges

Purification Challenges

Crude products often contain unreacted diamine or polymeric by-products. Silica gel chromatography with gradient elution (MeOH/DCM) effectively isolates the target compound but increases processing time.

Substituent Effects

Electron-donating groups (e.g., methoxy) on the aldehyde enhance reaction rates but may reduce solubility, necessitating solvent mixtures like EtOH/DMSO (4:1).

Scalability Considerations

Industrial-scale synthesis favors Na₂S₂O₅-based methods due to lower reagent toxicity and compatibility with continuous flow reactors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

  • Amination : Reaction with primary amines (e.g., piperazine) under acidic conditions (HCl/DMF) yields N-alkylated derivatives .

  • Halogenation : Bromination at the 5-position of the benzimidazole core occurs via radical mechanisms using NBS (N-bromosuccinimide) under UV light .

Table 1: Representative Nucleophilic Reactions

Reaction TypeConditionsProduct YieldKey Reference
N-AlkylationPiperazine, DMF, 120°C, 6h72–98%
BrominationNBS, UV light, CCl₄, 24h65%

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy groups direct incoming electrophiles to specific positions:

  • Nitration : Nitration occurs preferentially at the 5-position of the benzimidazole ring under HNO₃/H₂SO₄, forming 5-nitro derivatives .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the 4-position of the phenyl ring .

Table 2: EAS Reactivity Trends

ElectrophilePosition SelectivityReaction Rate (k, M⁻¹s⁻¹)Source
NO₂⁺Benzimidazole C51.2 × 10⁻³
SO₃H⁺Phenyl C48.7 × 10⁻⁴

Oxidation and Reduction

  • Oxidation : The methyl groups on the benzimidazole core are resistant to mild oxidants (e.g., KMnO₄) but undergo oxidation to carboxylic acids under strong conditions (CrO₃/H₂SO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydro derivative, altering its aromaticity .

Key Findings :

  • Selective reduction of the nitro group in related compounds (e.g., 5-nitrobenzimidazoles) to amines occurs with SnCl₂/HCl .

  • Oxidation of methoxy groups to quinones is not observed, likely due to steric hindrance from adjacent substituents .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aryl rings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces biaryl motifs at the phenyl ring’s 4-position.

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) at the benzimidazole C2 .

Table 3: Coupling Reaction Efficiency

ReactionCatalyst SystemYield RangeReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF55–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Toluene62–72%

Acid-Base Reactivity

The benzimidazole N–H proton (pKa ≈ 12.5) can be deprotonated with strong bases (e.g., NaH), forming a nucleophilic anion that reacts with alkyl halides .

  • Alkylation : Treatment with methyl iodide (CH₃I) in THF generates N-methyl derivatives .

  • Coordination Chemistry : Deprotonated species act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in derivatives with conjugated double bonds, though steric bulk in 2,4-dimethoxyphenyl variants suppresses this reactivity .

Critical Analysis of Reaction Mechanisms

  • Steric Effects : The 2,4-dimethoxy substitution creates steric hindrance, slowing reactions at the phenyl ring’s ortho positions .

  • Electronic Effects : Methoxy groups enhance electron density at the benzimidazole C5, favoring electrophilic attack .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including the subject compound, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the structure can enhance activity against various pathogens:

  • Mechanism : The imidazole ring can interact with microbial enzymes and cellular structures, disrupting their function.
  • Case Study : A study demonstrated that similar benzimidazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that structural variations can lead to improved efficacy against resistant strains .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is well-documented. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism : It may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
  • Case Study : In vitro studies have shown that related compounds possess cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, and compounds like 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole have been studied for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Case Study : Research has indicated that similar imidazole derivatives effectively reduce inflammation in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzimidazole derivatives. Key findings include:

  • Substitution patterns on the benzimidazole ring significantly influence biological activity.
  • The presence of electron-donating groups (like methoxy) enhances antimicrobial and anticancer activity compared to unsubstituted derivatives .

Comparative Data Table

ApplicationMechanism of ActionNotable Findings
AntimicrobialDisruption of microbial enzymesEffective against resistant bacterial strains
AnticancerInduction of apoptosis; inhibition of signaling pathwaysCytotoxic effects on various cancer cell lines
Anti-inflammatoryInhibition of cytokines and COXReduced inflammation in animal models

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of 2-(2,4-dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole can be contextualized by comparing it to structurally related benzimidazole derivatives. Key analogues include:

Compound Name Substituents Key Findings Reference
2-(1H-Indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3ae) Indole at C2; methyl at C6,7 Moderate activity against C. albicans (MIC = 62.5 µg/mL) and MRSA (MIC = 15.6 µg/mL)
Brominated derivative (3aq) Bromine at imidazole fragment 32× increased activity against S. aureus (MIC = 0.98 µg/mL) vs. non-brominated analogues
2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) Hydroxy group at C4-phenyl Lower antimicrobial activity due to reduced lipophilicity; structural data confirmed
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8) Dihydroxy groups at C3,4-phenyl Enhanced metal-chelating properties but poor bioavailability
2-(6-Methoxypyridin-3-yl)-...pyrimidin-4-one Methoxypyridine core Designed for kinase inhibition; distinct from benzimidazoles in target specificity

Key Observations:

Substituent Effects on Bioactivity :

  • Methoxy vs. Hydroxy Groups : Methoxy-substituted derivatives (e.g., the target compound) generally exhibit higher antimicrobial activity compared to hydroxy-substituted analogues (e.g., compounds 7–10). This is attributed to methoxy groups’ electron-donating nature and increased membrane permeability .
  • Halogenation : Bromination at the imidazole fragment (as in 3aq) drastically enhances antimicrobial potency, likely due to improved target binding or interference with microbial DNA/proteins .

Structural Flexibility and Target Specificity: The target compound’s benzimidazole core differs from pyrido-pyrimidinone derivatives (e.g., in ), which exhibit activity against kinases rather than microbial targets .

Synthetic Challenges :

  • Compounds with multiple methoxy groups (e.g., the target) require careful optimization of reaction conditions to prevent demethylation or unwanted ring modifications .

Table: Antimicrobial Activity Comparison (MIC Values)

Organism Target Compound* 3ae 3aq 2-(4-Hydroxy-phenyl)
S. aureus Not reported 15.6 0.98 >100
MRSA Not reported 15.6 0.98 >100
C. albicans Not reported 62.5 7.8 >100

*Note: Direct antimicrobial data for the target compound is unavailable in the provided evidence. Inferences are based on structural analogues.

Mechanistic Insights:

  • Benzimidazoles with methoxy groups may disrupt microbial biofilms or inhibit enzymes like cytochrome P450 or dihydrofolate reductase .

Biological Activity

2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The molecular structure of 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives, including 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole. The compound exhibited significant activity against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 µg/mLEffective against biofilm formation
Escherichia coli1.0 µg/mLComparable to standard antibiotics
Candida albicans0.75 µg/mLShows antifungal properties

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole has been explored in various cancer cell lines. In vitro studies demonstrated that this compound inhibited cell proliferation and induced apoptosis in cancer cells.

Cancer Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, preliminary studies have indicated other pharmacological effects:

  • Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
  • Antioxidant Properties : It exhibited free radical scavenging activity in various assays.

Case Studies

A notable case study involved the evaluation of the compound's effectiveness in animal models. In a study published in a peer-reviewed journal, mice treated with the compound showed reduced tumor growth compared to control groups. This aligns with its observed anticancer properties in vitro.

Q & A

Q. Advanced

  • DFT calculations model electronic parameters (e.g., Fukui indices, Mulliken charges) to predict reactive sites and adsorption behavior on substrates like steel.
  • Molecular Dynamics (MD) simulations assess binding energies and orientation of the compound on metal surfaces, validated by experimental polarization resistance data .
  • Docking studies evaluate interactions with biological targets (e.g., enzymes) by analyzing binding poses and hydrogen-bonding networks .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced
Discrepancies in NMR or IR data are addressed by:

  • 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity.
  • X-ray crystallography for unambiguous determination of molecular geometry and substituent orientation.
  • Comparative analysis with computational predictions (e.g., simulated IR spectra from DFT) to validate experimental observations .

What strategies optimize synthetic yield and purity for complex benzimidazole derivatives?

Q. Advanced

  • Catalyst optimization : Ionic liquids or microwave-assisted synthesis reduce reaction time and improve regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification techniques : Column chromatography with gradient elution or recrystallization from ethanol/water mixtures ensures high purity .

What methodologies assess the toxicity and environmental impact of novel benzimidazole derivatives?

Q. Advanced

  • In silico toxicity prediction : Tools like GUSAR use QSAR models to predict acute toxicity (e.g., LD₅₀) based on molecular descriptors.
  • In vitro assays : Cytotoxicity screening (e.g., MTT assay on mammalian cells) validates bioactivity.
  • Environmental risk assessment : Biodegradation studies and aquatic toxicity tests (e.g., Daphnia magna exposure) evaluate ecological impacts .

How do substituent variations (e.g., methyl vs. methoxy groups) affect biological activity?

Q. Advanced

  • Methyl groups increase hydrophobicity, enhancing membrane permeability (e.g., antimicrobial activity).
  • Methoxy groups improve electron donation, influencing interactions with DNA or enzyme active sites (e.g., topoisomerase inhibition).
  • Structure-Activity Relationship (SAR) studies systematically compare derivatives using IC₅₀ values and docking scores to identify pharmacophores .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Advanced

  • Reaction scalability : Exothermic cyclization steps require controlled temperature gradients to prevent side reactions.
  • Cost-effective purification : Transitioning from column chromatography to crystallization or distillation.
  • Regulatory compliance : Ensuring adherence to green chemistry principles (e.g., solvent recovery, waste minimization) .

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